molecular formula C17H16ClN7S B10928097 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10928097
M. Wt: 385.9 g/mol
InChI Key: RFLNXDZXQUGFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-pyrazole moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
  • **N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine

Uniqueness

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine stands out due to the presence of the chloro-pyrazole moiety, which may confer unique reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C17H16ClN7S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(4-chloropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H16ClN7S/c1-12(25-11-14(18)9-19-25)16-21-22-17(26-16)20-15-7-8-24(23-15)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,20,22,23)

InChI Key

RFLNXDZXQUGFND-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3)N4C=C(C=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.